N-(3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the piperazine and pyridine moieties through nucleophilic substitution or coupling reactions.
Amidation: The final step often involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Coupling reagents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Piperazine-containing compounds: Known for their pharmacological properties, often used in drug design.
Pyridine derivatives: Widely studied for their diverse chemical reactivity and biological activity.
Uniqueness
N-(3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H23N9O |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[5-(4-methylpiperazin-1-yl)-2-(5-methylpyridin-2-yl)pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H23N9O/c1-15-4-5-17(23-13-15)30-18(12-19(26-30)28-10-8-27(2)9-11-28)25-21(31)16-14-24-29-7-3-6-22-20(16)29/h3-7,12-14H,8-11H2,1-2H3,(H,25,31) |
InChI Key |
CBGMVWLOYGVWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=CC(=N2)N3CCN(CC3)C)NC(=O)C4=C5N=CC=CN5N=C4 |
Origin of Product |
United States |
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